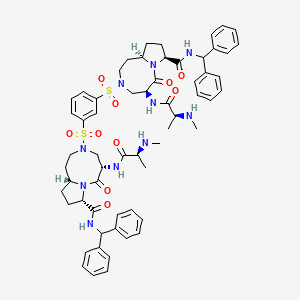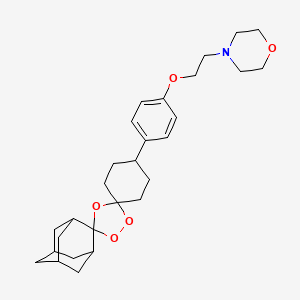
Artefenomel
Vue d'ensemble
Description
Artefenomel (OZ439): is an orally active, synthetic anti-malarial compound. It contains an artemisinin pharmacophore, making its mechanism of action similar to that of artemisinin. Notably, this compound also exhibits antiviral activity against SARS-CoV-2 .
Applications De Recherche Scientifique
Artefenomel’s applications span various fields:
Malaria Treatment: Its potent antimalarial activity makes it a promising candidate for malaria treatment.
Antiviral Properties: this compound’s activity against SARS-CoV-2 highlights its potential in combating viral infections.
Mécanisme D'action
- The resulting carbon-centered free radicals cause alkylation of heme and other proteins, disrupting essential cellular processes in the parasite .
- However, the compound’s rapid action against Plasmodium strains resistant to classic antimalarials suggests broad activity across the erythrocytic life cycle (rings, trophozoites, and schizonts) .
- The compound’s ADME properties (absorption, distribution, metabolism, and elimination) contribute to its efficacy and bioavailability .
- By targeting heme and other proteins, it disrupts essential cellular processes within the parasite .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Action Environment
Analyse Biochimique
Biochemical Properties
Artefenomel interacts with various enzymes, proteins, and other biomolecules in biochemical reactions. It contains an endo-peroxide pharmacophore that is critical to its antimalarial activity . The endo-peroxide undergoes reductive activation by the Fe(II) in heme to generate carbon-centered free radicals, which alkylate heme and other proteins .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It has been shown to have potent activity against all asexual stages of the erythrocytic life cycle including rings, trophozoites, and schizonts . It also has antiviral activity against SARS-CoV-2 .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. It has been shown to have a rapid onset of action and potent activity, while also exhibiting greatly improved pharmacokinetics
Méthodes De Préparation
Synthetic Routes:: Artefenomel can be synthesized through various routes. One common approach involves the incorporation of an artemisinin-derived core structure. specific synthetic methods and conditions may vary based on the research group or industrial process.
Industrial Production:: While industrial-scale production methods are proprietary, efforts are underway to optimize this compound’s synthesis for large-scale manufacturing.
Analyse Des Réactions Chimiques
Types of Reactions:: Artefenomel undergoes several chemical reactions, including:
Alkylation: It can alkylate Plasmodium falciparum proteins.
Other Transformations: Further investigations are needed to explore its reactivity fully.
Alkylation: The specific reagents and conditions for alkylation remain proprietary.
Cell Viability Assay: This compound concentrations (0.1–10 µg/mL) were tested for effects on red blood cells and embryo development.
Major Products:: The major products resulting from this compound’s reactions are not extensively documented. Research in this area is ongoing.
Comparaison Avec Des Composés Similaires
Artefenomel stands out due to its dual antimalarial and antiviral properties. While other artemisinin derivatives exist, this compound’s unique combination makes it a valuable candidate for further study.
Similar Compounds::Artemisinin: The natural precursor to this compound.
Ferroquine: A partner compound in a potential antimalarial combination with this compound.
Propriétés
InChI |
InChI=1S/C28H39NO5/c1-3-26(31-14-11-29-9-12-30-13-10-29)4-2-22(1)23-5-7-27(8-6-23)32-28(34-33-27)24-16-20-15-21(18-24)19-25(28)17-20/h1-4,20-21,23-25H,5-19H2 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLCNVWUKICLURR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1C3=CC=C(C=C3)OCCN4CCOCC4)OC5(C6CC7CC(C6)CC5C7)OO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H39NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1029939-86-3 | |
| Record name | Artefenomel [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1029939863 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Artefenomel | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11809 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | ARTEFENOMEL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RIK029813G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: What is the proposed mechanism of action of Artefenomel?
A1: this compound, a synthetic ozonide antimalarial, acts similarly to artemisinins. It is thought to undergo reductive activation by ferrous heme released during the parasite's hemoglobin digestion. [, , , ] This process generates carbon-centered radicals that alkylate heme and parasite proteins, ultimately leading to parasite death. [, , ]
Q2: Which parasite biochemical pathways are primarily affected by this compound?
A2: Research suggests that this compound initially disrupts the haemoglobin (Hb) digestion pathway in Plasmodium falciparum. [] This disruption leads to a rapid depletion of short Hb-derived peptides and subsequent alterations in lipid and nucleotide metabolism. [] Additionally, this compound treatment leads to the accumulation of longer Hb-derived peptides and an increase in the abundance and activity of Hb-digesting proteases. []
Q3: Does this compound induce a stress response in the parasite?
A3: Yes, quantitative proteomics analysis indicates that this compound treatment leads to the enrichment of parasite proteins involved in translation and the ubiquitin-proteasome system, suggesting the parasite activates a stress response to combat the drug-induced damage. []
Q4: Is protein alkylation by this compound a targeted process?
A4: While this compound alkylates parasite proteins, recent research using click-chemistry probes and mass spectrometry suggests this alkylation might be a non-specific, stochastic process rather than a targeted one. []
Q5: Is there any spectroscopic data available for this compound?
A5: The provided research abstracts do not include specific spectroscopic data.
Q6: Is there information available regarding this compound's material compatibility, stability under various conditions, or catalytic properties?
A6: The provided research abstracts primarily focus on this compound's antimalarial activity and do not delve into its material compatibility, stability under various conditions, or catalytic properties.
Q7: Have computational methods been used in the development of this compound?
A7: While not extensively detailed in the abstracts, one study mentions using all-atom simulations to investigate the possibility of repurposing this compound for COVID-19 treatment by targeting the ACE2 receptor. [] This suggests computational methods have been employed, but further details are needed.
Q8: How do structural modifications affect the activity of this compound?
A8: Research on this compound analogs reveals that structural modifications significantly impact its activity. For example, primary and secondary amino ozonides exhibit higher metabolic stabilities than tertiary amino ozonides due to their higher pKa and lower logD7.4 values. [] Adding polar functional groups to primary amino ozonides decreases in vivo antimalarial efficacy. [] In tertiary amino ozonides, adding polar groups with hydrogen bond donors increases metabolic stability but decreases in vivo antimalarial efficacy. [] Notably, incorporating cycloalkyl and heterocycle substructures in primary and tertiary amino ozonides enhances their effectiveness compared to acyclic counterparts. []
Q9: Can infant formula be used as an alternative to milk for this compound formulation?
A9: Research suggests that infant formula, particularly those fortified with medium-chain triacylglycerols (MCTs), can be a viable alternative to milk for enhancing this compound's oral delivery. [] The specific lipid composition of the formula significantly influences this compound's solubilization during digestion. []
Q10: Is there information on the SHE regulations concerning this compound?
A10: The provided research abstracts primarily focus on this compound's efficacy and safety profiles and do not provide specific details regarding SHE regulations.
Q11: Does this compound interact with other drugs pharmacokinetically?
A11: One study indicates that co-administration of this compound with Ferroquine can lead to reduced this compound exposure. [] This interaction is attributed to competitive binding of Ferroquine to digested milk products, potentially impacting this compound's bioavailability. []
Q12: What is the in vitro activity of this compound against Plasmodium falciparum?
A12: this compound demonstrates potent in vitro activity against P. falciparum, with an estimated minimum inhibitory concentration (MIC) of 4.1 ng/mL. []
Q13: How effective is this compound in treating Plasmodium vivax?
A13: Research indicates that a single 200mg oral dose of this compound effectively clears P. vivax parasites in a volunteer infection study, although recrudescence was observed. [] This supports its further development as a treatment for P. vivax malaria. []
Q14: How does the in vitro activity of this compound compare to dihydroartemisinin?
A14: While both are potent antimalarials, dihydroartemisinin exhibits greater potency than this compound and OZ277 against ART-sensitive asexual blood-stage parasites in vitro. []
Q15: Does parasite load affect this compound's in vitro activity?
A15: Yes, studies show that increasing parasite load can negatively affect this compound's in vitro antimalarial activity, potentially due to increased drug degradation by the parasites. [] This effect is particularly pronounced in trophozoite-stage parasites. []
Q16: What is the role of the Pfpm2 gene in potential this compound resistance?
A16: While not directly related to this compound resistance, studies have identified a high proportion of P. falciparum isolates in Africa carrying multiple copies of the Pfpm2 gene, a marker associated with piperaquine resistance. [] This raises concerns about the potential emergence of piperaquine resistance, especially in the context of the this compound-piperaquine combination therapy. []
Q17: What are the observed side effects of this compound in clinical trials?
A17: Although generally well-tolerated, this compound administration has been associated with transient and asymptomatic elevations in liver transaminases (ALT) in some volunteer infection studies. [, ] These elevations typically peak 5-8 days post-treatment, are not linked with elevated bilirubin levels, and resolve independently by day 42. [, ]
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


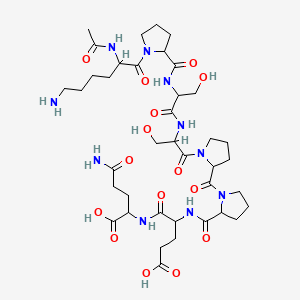
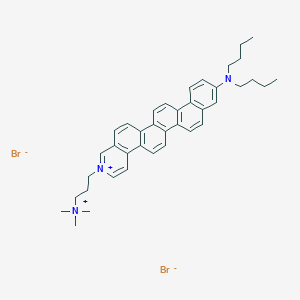
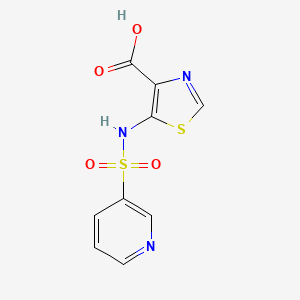
![N-[1-[[1-[[1-[[1-(2-carbamoylpyrrolidin-1-yl)-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]-2-[(5-oxopyrrolidine-2-carbonyl)amino]butanediamide;hydrochloride](/img/structure/B605516.png)
![5-butan-2-yl-3-[[2-(2,3-dimethyloxiran-2-yl)-6,8-dimethyl-1,2,4a,5,6,7,8,8a-octahydronaphthalen-1-yl]-hydroxymethylidene]-1-methylpyrrolidine-2,4-dione](/img/structure/B605518.png)


![acetic acid;2-[(Z)-[(E)-3-[1-(2-nitrophenyl)pyrrol-2-yl]prop-2-enylidene]amino]guanidine](/img/structure/B605523.png)
![N-[2-[[(1S)-1-[3-(trifluoromethyl)phenyl]ethyl]amino]-1H-benzimidazol-4-yl]acetamide](/img/structure/B605524.png)
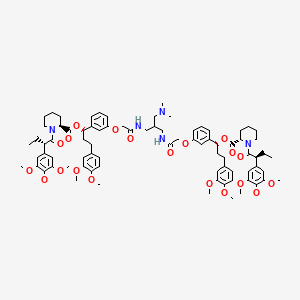
![3-(2-(Imidazo[1,2-b]pyridazin-3-yl)ethynyl)-4-methylbenzoic acid](/img/structure/B605527.png)
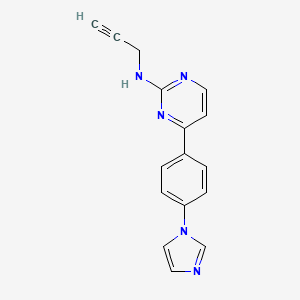
![Alanine, N-[[2-[[5-(aminocarbonyl)-1H-benzimidazol-2-yl]methyl]-1-methyl-1H-benzimidazol-6-yl]carbonyl]-3-phosphono-](/img/structure/B605531.png)
